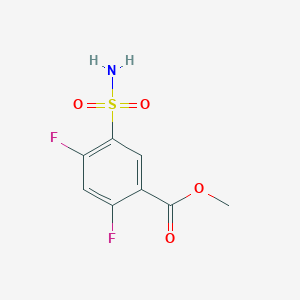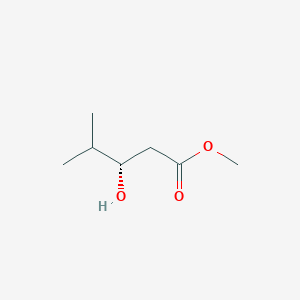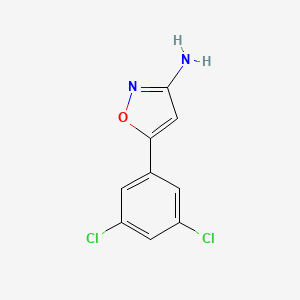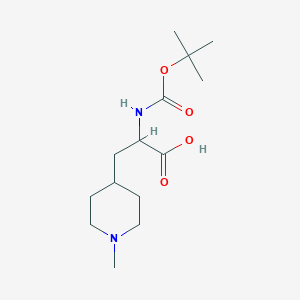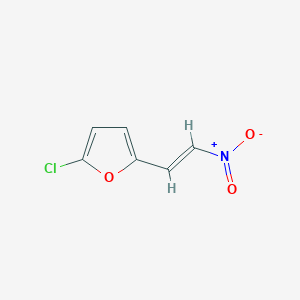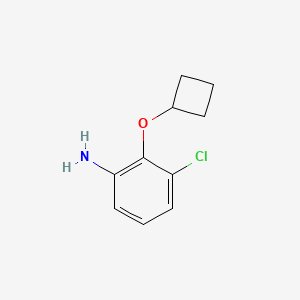
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and an amine group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine typically involves the alkylation of 4-methoxy-3-methylphenyl derivatives. One common method is the reaction of 4-methoxy-3-methylphenyl ketone with methylamine under reductive amination conditions. This process often uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The methoxy and methyl groups may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
- 4-(4-Methoxy-3-methylphenyl)-4-oxobutenoic acid
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the amine group, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-(4-methoxy-3-methylphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(8-12(2,3)13)5-6-11(9)14-4/h5-7H,8,13H2,1-4H3 |
Clé InChI |
AYNBQHHRJAYVJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C)(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


